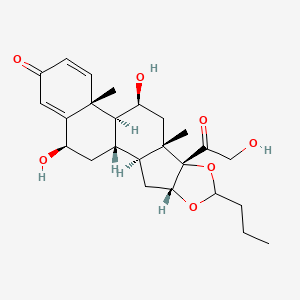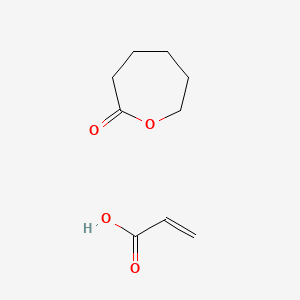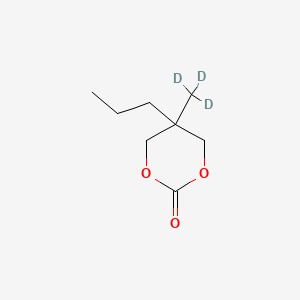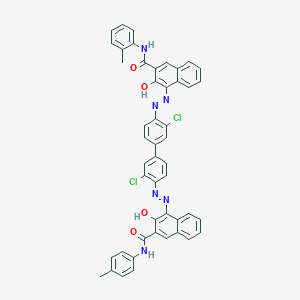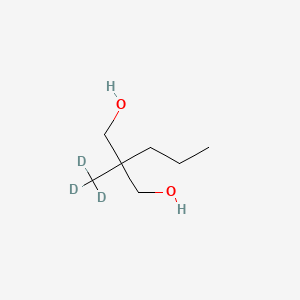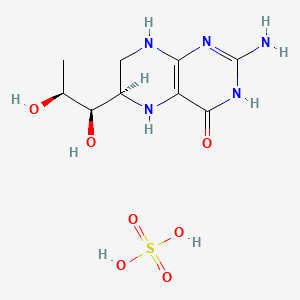
(6R)-Tetrahydro-L-biopterin sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-Tetrahydro-L-biopterin sulfate is a biologically significant compound that plays a crucial role in various biochemical processes. It is a reduced form of biopterin and is essential for the hydroxylation of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan. This compound is also involved in the synthesis of neurotransmitters like serotonin, dopamine, and norepinephrine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-Tetrahydro-L-biopterin sulfate typically involves the reduction of biopterin. One common method includes the catalytic hydrogenation of biopterin in the presence of a suitable catalyst, such as palladium on carbon, under acidic conditions. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often employs fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-Tetrahydro-L-biopterin sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to biopterin.
Reduction: It can be further reduced to dihydrobiopterin.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Biopterin
Reduction: Dihydrobiopterin
Substitution: Various substituted biopterin derivatives
Applications De Recherche Scientifique
(6R)-Tetrahydro-L-biopterin sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in the study of enzyme mechanisms, particularly those involving hydroxylation reactions.
Medicine: Investigated for its potential therapeutic effects in treating conditions like phenylketonuria and certain types of depression.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of (6R)-Tetrahydro-L-biopterin sulfate involves its role as a cofactor for hydroxylase enzymes. It facilitates the transfer of electrons during the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters. The compound interacts with the active site of the enzyme, stabilizing the transition state and enhancing the reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biopterin: The oxidized form of (6R)-Tetrahydro-L-biopterin sulfate.
Dihydrobiopterin: A reduced form that is one step further reduced than this compound.
Neopterin: A related compound involved in immune response.
Uniqueness
This compound is unique due to its specific role as a cofactor in hydroxylation reactions. Its ability to facilitate the production of neurotransmitters distinguishes it from other similar compounds, making it essential for proper neurological function.
Propriétés
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVHESKFWFUMG-ZUOBHZEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676153 |
Source


|
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103130-44-5 |
Source


|
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)
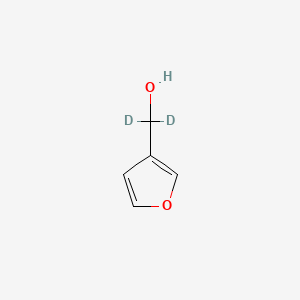
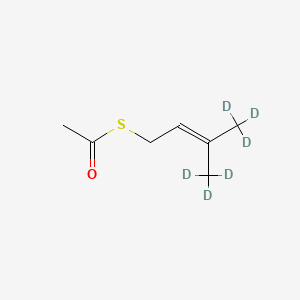
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
